5-(Chloromethyl)quinoline hydrochloride 5-(Chloromethyl)quinoline hydrochloride
Brand Name: Vulcanchem
CAS No.: 1523194-36-6
VCID: VC5674891
InChI: InChI=1S/C10H8ClN.ClH/c11-7-8-3-1-5-10-9(8)4-2-6-12-10;/h1-6H,7H2;1H
SMILES: C1=CC(=C2C=CC=NC2=C1)CCl.Cl
Molecular Formula: C10H9Cl2N
Molecular Weight: 214.09

5-(Chloromethyl)quinoline hydrochloride

CAS No.: 1523194-36-6

Cat. No.: VC5674891

Molecular Formula: C10H9Cl2N

Molecular Weight: 214.09

* For research use only. Not for human or veterinary use.

5-(Chloromethyl)quinoline hydrochloride - 1523194-36-6

Specification

CAS No. 1523194-36-6
Molecular Formula C10H9Cl2N
Molecular Weight 214.09
IUPAC Name 5-(chloromethyl)quinoline;hydrochloride
Standard InChI InChI=1S/C10H8ClN.ClH/c11-7-8-3-1-5-10-9(8)4-2-6-12-10;/h1-6H,7H2;1H
Standard InChI Key JJYAVRXAAVFQJJ-UHFFFAOYSA-N
SMILES C1=CC(=C2C=CC=NC2=C1)CCl.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Structural Features

5-(Chloromethyl)quinoline hydrochloride possesses the molecular formula C₁₀H₉Cl₂N, with a hydrochloride salt stabilizing the quinoline backbone. The core structure consists of a bicyclic aromatic system fused from a benzene ring and a pyridine ring, with a chloromethyl (-CH₂Cl) group at position 5 . Key structural identifiers include:

  • SMILES: ClCc1cccc2c1cccn2.Cl

  • InChIKey: JTKZZLUDODJKRF-UHFFFAOYSA-N

  • Molecular Weight: 214.09 g/mol

The chloromethyl group enhances electrophilic reactivity, enabling nucleophilic substitutions and cross-coupling reactions critical for derivatization .

Synthesis and Reaction Pathways

Chloromethylation Strategies

The synthesis of 5-(chloromethyl)quinoline hydrochloride often involves Friedländer condensation or Skraup synthesis to construct the quinoline core, followed by chloromethylation. A patented method utilizes phosphorus pentachloride (PCl₅) in halogenated solvents (e.g., o-dichlorobenzene) at elevated temperatures (150–220°C) to introduce the chloromethyl group . For example:

  • Quinoline precursor: 5-Methylquinoline reacts with PCl₅ under reflux to yield 5-(chloromethyl)quinoline.

  • Hydrochloride formation: The free base is treated with HCl gas to form the hydrochloride salt .

This method achieves yields >80% under optimized conditions, with phosphorus oxychloride (POCl₃) often employed as both solvent and catalyst .

Reaction Mechanisms

The chloromethyl group undergoes nucleophilic substitution with amines, thiols, or alcohols, forming derivatives like 5-aminomethylquinoline or 5-thiomethylquinoline. For instance, reaction with sodium azide (NaN₃) produces 5-azidomethylquinoline, a precursor for click chemistry applications .

Applications in Corrosion Inhibition

Electrochemical Performance

A pivotal study evaluated 5-(chloromethyl)quinoline hydrochloride as a corrosion inhibitor for carbon steel in 1 M HCl . Key findings include:

ParameterValue (10⁻³ M inhibitor)
Inhibition Efficiency92% at 303 K
Corrosion Rate0.45 mm/year
Activation Energy (Eₐ)58.2 kJ/mol

Electrochemical impedance spectroscopy (EIS) revealed a 4.5-fold increase in charge-transfer resistance, indicating adsorption onto the steel surface .

Adsorption Isotherm and Mechanism

The compound follows the Langmuir adsorption isotherm, with a free energy of adsorption (ΔG°ads) of -34.6 kJ/mol, suggesting physisorption dominated by electrostatic interactions . Quantum chemical calculations (DFT) corroborate that the chloromethyl group enhances electron donation to metal d-orbitals, stabilizing the adsorbed layer .

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